Tert-butyl (3R,5R,6S)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate
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Overview
Description
Tert-butyl (3R,5R,6S)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a morpholine ring substituted with bromine, oxo, and diphenyl groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,5R,6S)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate typically involves multi-step organic reactions. One common approach includes the bromination of a precursor morpholine derivative, followed by the introduction of tert-butyl and diphenyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R,5R,6S)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine or oxo groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted morpholine compounds.
Scientific Research Applications
Tert-butyl (3R,5R,6S)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (3R,5R,6S)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3R,5R,6S)-2-oxo-5,6-diphenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)morpholine-4-carboxylate
- (3R,5R,6S)-3-tert-butyl-3,5,6-trimethyloxane-2-thione
Uniqueness
Tert-butyl (3R,5R,6S)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and diphenyl groups. These features confer distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl (3R,5R,6S)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO4/c1-21(2,3)27-20(25)23-16(14-10-6-4-7-11-14)17(26-19(24)18(23)22)15-12-8-5-9-13-15/h4-13,16-18H,1-3H3/t16-,17+,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVNBQKUIAJJBO-SQNIBIBYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(OC(=O)C1Br)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]([C@@H](OC(=O)[C@H]1Br)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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